

# CL-385319: A Potent Inhibitor of Influenza A Virus Entry

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## Compound of Interest

Compound Name: CL-385319

Cat. No.: B560503

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An In-depth Technical Guide on its Discovery and Initial Characterization

This document provides a comprehensive overview of the discovery, mechanism of action, and initial characterization of **CL-385319**, an N-substituted piperidine compound identified as a promising antiviral agent against influenza A virus, including highly pathogenic strains like H5N1.

## Introduction

Influenza A viruses pose a significant and ongoing threat to global public health, capable of causing seasonal epidemics and unpredictable pandemics. The viral surface glycoprotein, hemagglutinin (HA), is crucial for the initial stages of infection, mediating both attachment to host cells and the subsequent fusion of viral and endosomal membranes. This critical role makes HA an attractive target for the development of antiviral drugs. **CL-385319** emerged from efforts to identify small molecules that could inhibit this HA-mediated membrane fusion process.

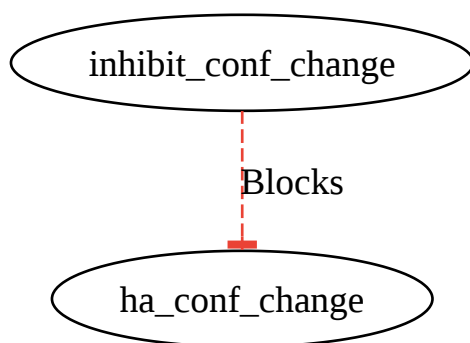
## Discovery and Initial Screening

**CL-385319** was identified as a potent inhibitor of influenza A virus replication. Initial studies revealed its effectiveness against H1 and H2 subtypes, and to a lesser extent, the H3 subtype. [1][2] Subsequent research focused on its activity against the highly pathogenic H5N1 avian influenza virus, demonstrating its potential as a lead compound for the development of novel anti-influenza therapeutics.[2][3]

## Mechanism of Action: Inhibition of HA-Mediated Viral Entry

**CL-385319**'s antiviral activity stems from its ability to block the entry of the influenza virus into host cells.<sup>[1]</sup> It achieves this by specifically targeting the hemagglutinin (HA) protein and interfering with its fusogenic function.

The proposed mechanism involves **CL-385319** binding to a pocket in the stem region of the HA trimer. This binding stabilizes the pre-fusion conformation of HA at a neutral pH. By doing so, it prevents the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the endosomal membrane, thus halting the viral life cycle at a very early stage. Molecular docking and mutagenesis studies have identified key amino acid residues, M24 in HA1 and F110 in HA2, as critical for the binding of **CL-385319**.



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## In Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of **CL-385319** have been evaluated in cell-based assays. The key quantitative data are summarized in the table below.

Parameter	Cell Line	Virus Strain	Value	Reference
IC50	MDCK	H5N1	27.03 ± 2.54 µM	
CC50	MDCK	-	1.48 ± 0.01 mM	
Selectivity Index (SI)	MDCK	H5N1	54.8	

- IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the viral replication.
- CC50 (Half-maximal cytotoxic concentration): The concentration of a drug at which it causes the death of 50% of the cells.
- Selectivity Index (SI = CC50/IC50): A measure of the therapeutic window of a compound. A higher SI indicates a more favorable safety profile.

## Specificity of Antiviral Activity

Studies have shown that **CL-385319**'s antiviral activity is specific to its interaction with hemagglutinin. It does not inhibit the activity of neuraminidase (NA), another key influenza virus surface protein, at concentrations as high as 2.8 mM. Furthermore, **CL-385319** does not prevent the initial attachment of the virus to host cells, as evidenced by its lack of inhibition in hemagglutination assays. Its mechanism is also distinct from that of entry inhibitors for other viruses, as it shows no activity against vesicular stomatitis virus G (VSV-G) pseudotyped particles.

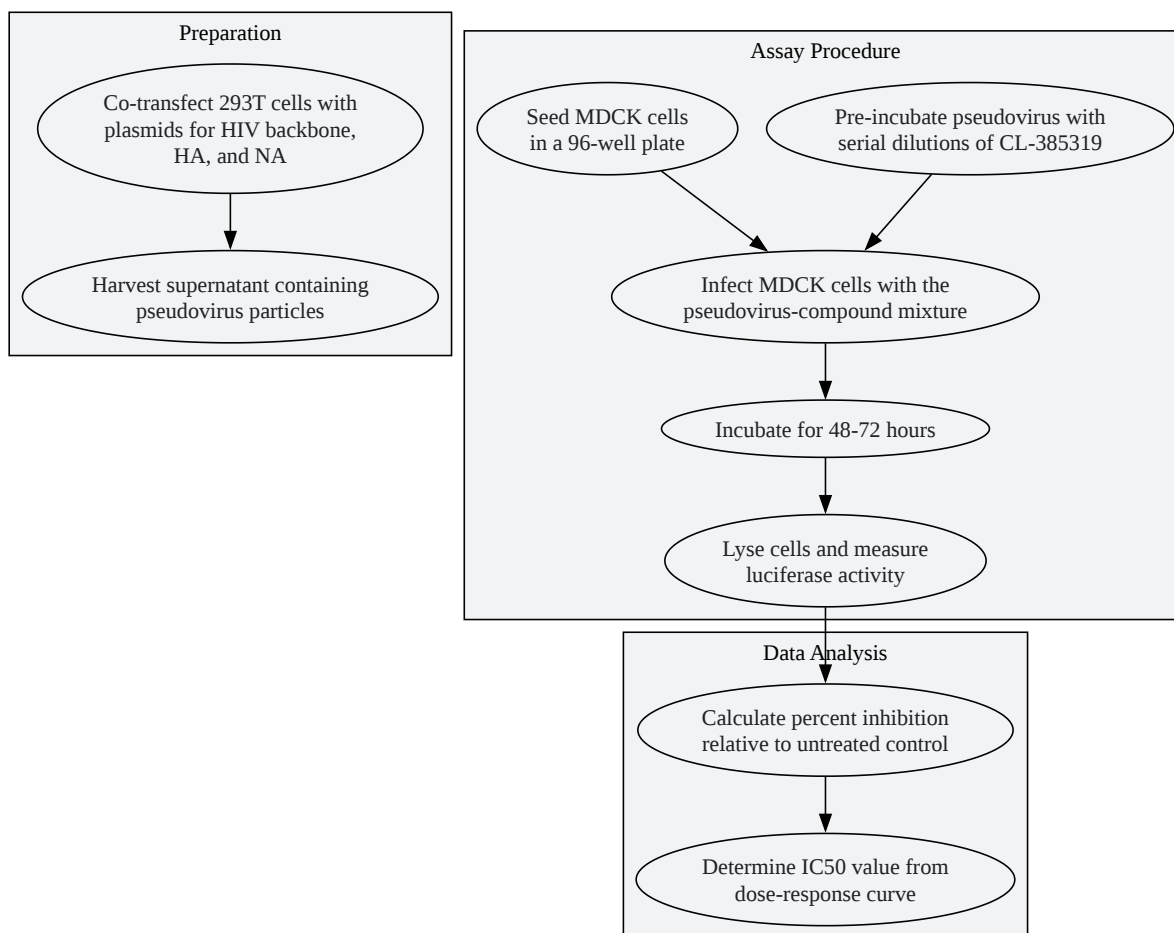
## Experimental Protocols

This assay is used to determine the cytotoxicity of a compound on a specific cell line.

- Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a specified density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **CL-385319** in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "cells only" control (no compound).
- Incubation: Incubate the plate for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
- XTT Reagent Preparation: Prepare the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture according to the manufacturer's instructions.

- **Labeling and Incubation:** Add the XTT labeling mixture to each well and incubate for 4-6 hours. During this time, metabolically active cells will convert the XTT into a formazan dye.
- **Data Acquisition:** Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

This assay is used to evaluate the inhibitory effect of a compound on viral entry.



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- **Pseudovirus Production:** Generate H5N1 pseudotyped viral particles by co-transfecting 293T cells with plasmids encoding the influenza H5 HA, N1 NA, and a lentiviral or retroviral backbone plasmid that carries a reporter gene (e.g., luciferase).
- **Cell Seeding:** Seed MDCK cells in a 96-well plate and allow them to form a monolayer.
- **Compound Dilution:** Prepare serial dilutions of **CL-385319** in infection medium.
- **Infection:** Mix the pseudovirus particles with the different concentrations of **CL-385319** and add the mixture to the MDCK cells. Include controls with virus only (no compound) and cells only (no virus).
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Reporter Gene Assay:** Lyse the cells and measure the expression of the reporter gene (e.g., luciferase activity) according to the manufacturer's protocol.
- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

This assay determines if a compound prevents the virus from agglutinating red blood cells (RBCs).

- **Virus Dilution:** Prepare serial dilutions of the influenza virus in a V-bottom 96-well plate.
- **RBC Preparation:** Prepare a standardized suspension of chicken or human red blood cells (e.g., 0.5%).
- **HA Titer Determination:** Add the RBC suspension to each well containing the diluted virus. The highest dilution of the virus that causes complete hemagglutination is determined as the HA titer.
- **Compound Treatment:** Serially dilute **CL-385319** in the wells of a new plate.
- **Virus Addition:** Add a standardized amount of virus (e.g., 4 HAU) to each well containing the compound.

- Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- RBC Addition: Add the RBC suspension to all wells.
- Observation: After a further incubation period, observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a lattice formation indicates hemagglutination. The highest dilution of the compound that inhibits hemagglutination is recorded.

## Conclusion and Future Directions

**CL-385319** is a promising lead compound for the development of novel influenza A virus entry inhibitors. Its specific mechanism of action, targeting the fusogenic function of hemagglutinin, and its favorable in vitro efficacy and selectivity profile against H5N1, warrant further investigation. Future studies should focus on optimizing its potency and pharmacokinetic properties, as well as evaluating its in vivo efficacy in animal models of influenza infection. The "induced fit" pocket on the HA stem region where **CL-385319** binds presents a valuable target for structure-based drug design to create even more potent and broad-spectrum influenza fusion inhibitors.

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